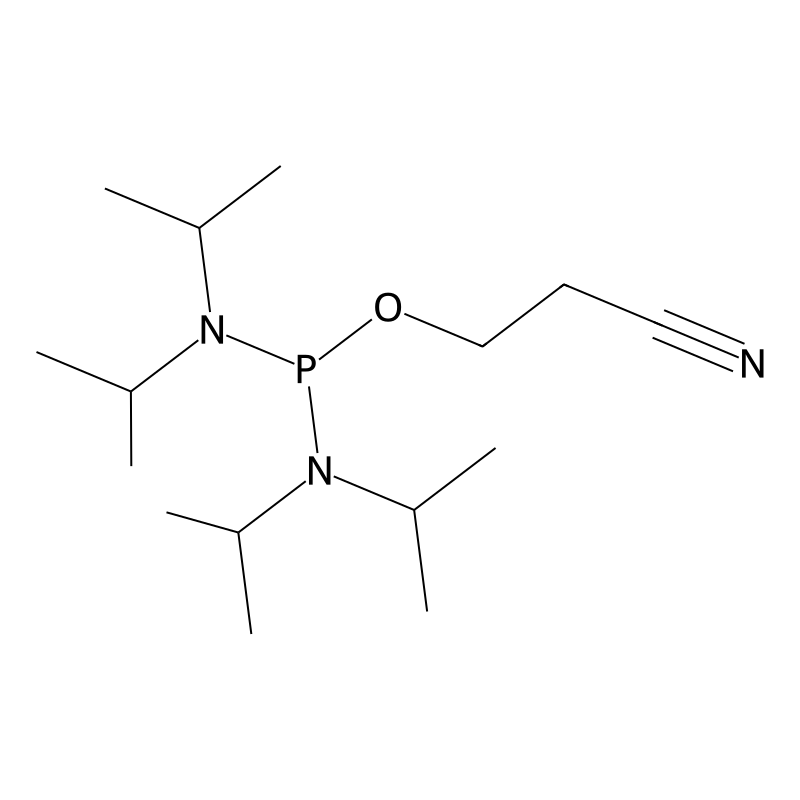

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile (CAS: 102691-36-1), commonly known as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a premier phosphitylating reagent utilized extensively in the synthesis of DNA and RNA oligonucleotides, modified nucleosides, and phospholipid analogs [1]. Structurally featuring a phosphorus center protected by two diisopropylamino groups and one cyanoethyl group, it serves as the critical building block for converting nucleosides into reactive phosphoramidite monomers [2]. In industrial and laboratory procurement, this diamidite reagent is prioritized over its halogenated counterparts due to its superior hydrolytic stability, compatibility with mild acidic activators (such as 1H-tetrazole or 4,5-dicyanoimidazole), and its ability to form phosphite triester linkages with high efficiency and minimal side reactions .

References

- [1] Gu, Q.-M., & Prestwich, G. D. (1996). Synthesis of Phosphotriester Analogues of the Phosphoinositides PtdIns(4,5)P2 and PtdIns(3,4,5)P3. The Journal of Organic Chemistry, 61(24), 8642-8647.

- [2] Efthymiou, T. C., & Krishnamurthy, R. (2015). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current Protocols in Nucleic Acid Chemistry, 60(1), 2-19.

When selecting a phosphitylating agent, buyers often compare 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile against its closest in-class substitute, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (the chloro-reagent). Generic substitution with the chloro-reagent frequently fails in scalable manufacturing because it generates highly corrosive hydrogen chloride (HCl) during the reaction. This necessitates the addition of stoichiometric amounts of strong amine bases (e.g., DIPEA), which leads to the rapid precipitation of insoluble amine hydrochloride salts. These salts complicate downstream purification, require cumbersome filtration steps, and can induce degradation in acid-sensitive or sterically hindered substrates [1]. Furthermore, the chloro-reagent is exceptionally moisture-sensitive, leading to rapid hydrolysis upon brief atmospheric exposure and causing severe batch-to-batch reproducibility issues. In contrast, the target diamidite reagent utilizes mild acidic activation, avoids salt precipitation, and offers significantly higher shelf stability, making it the non-interchangeable choice for robust, high-yield automated synthesis[2].

References

- [2] Efthymiou, T. C., & Krishnamurthy, R. (2015). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current Protocols in Nucleic Acid Chemistry, 60(1), 2-19.

- [3] Patent WO2006064039A1. (2006). Synthesis of phosphitylated compounds using a quaternary heterocyclic activator. World Intellectual Property Organization.

Reagent Stability and Shelf-Life in Manufacturing Workflows

A critical procurement differentiator for 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile is its superior hydrolytic stability compared to halogenated analogs. The diamidite reagent maintains excellent shelf stability under inert conditions, whereas 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is highly moisture-sensitive and rapidly hydrolyzes upon standard atmospheric exposure during handling[1]. This stability differential directly impacts the reproducibility of automated solid-phase synthesis by preventing the degradation of the active phosphitylating species before coupling [2].

| Evidence Dimension | Shelf life and hydrolytic stability |

| Target Compound Data | High handling stability; resistant to rapid atmospheric degradation |

| Comparator Or Baseline | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (rapid hydrolysis upon atmospheric exposure) |

| Quantified Difference | Significant extension of viable shelf life and operational handling time |

| Conditions | Standard laboratory storage and automated synthesizer loading conditions |

Procuring the diamidite reduces reagent waste and ensures reproducible batch-to-batch phosphitylation yields, minimizing costly synthesis failures.

Byproduct Profile and Elimination of Salt Precipitation

During the phosphitylation process, the choice of reagent dictates the byproduct profile and the complexity of downstream purification. Activation of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile with weak acids (e.g., 1H-tetrazole or imidazolium salts) generates diisopropylamine, which remains soluble and does not interfere with the reaction matrix [1]. Conversely, the chloro-reagent generates HCl, requiring the addition of strong bases that result in the immediate precipitation of insoluble amine hydrochloride salts [1]. This precipitation necessitates cumbersome filtration or aqueous workup steps that complicate one-pot procedures.

| Evidence Dimension | Reaction byproduct physical state |

| Target Compound Data | Soluble diisopropylamine (no precipitation) |

| Comparator Or Baseline | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (precipitates insoluble amine hydrochloride salts) |

| Quantified Difference | Complete elimination of solid salt byproducts during the coupling step |

| Conditions | Standard phosphitylation in anhydrous acetonitrile or dichloromethane |

Eliminating salt precipitation enables streamlined, one-pot or in situ phosphitylation workflows, directly reducing processing time and equipment fouling.

High-Yield Phosphitylation of Complex and Sterically Hindered Precursors

For the synthesis of high-value APIs, such as modified nucleosides or phospholipid analogs, conversion efficiency is paramount. The use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile allows for the efficient phosphitylation of sterically hindered or complex precursors, such as optically pure 1,2-O-diacyl-sn-glycerols, achieving isolated yields of 80% to 95% [1]. In contrast, harsher baseline methods or the use of chloro-reagents on sensitive substrates often lead to lower yields (50-79%) or partial decomposition due to localized acidic or basic extremes [2].

| Evidence Dimension | Isolated yield of complex phosphotriester adducts |

| Target Compound Data | 80–95% yield for complex lipid/nucleoside precursors |

| Comparator Or Baseline | Traditional chloro-reagent methods (50–79% yield with higher risk of substrate decomposition) |

| Quantified Difference | Up to 15–30% increase in isolated yield for sensitive substrates |

| Conditions | Phosphitylation of 1,2-O-diacyl-sn-glycerols or modified RNA monomers |

Maximizing the yield of expensive, highly modified nucleoside or lipid precursors directly lowers the overall cost of goods for complex API manufacturing.

Synthesis of Modified RNA and DNA Phosphoramidites

Due to its mild activation requirements and lack of corrosive HCl byproducts, this compound is a highly effective choice for phosphitylating acid- or base-sensitive modified nucleosides. It ensures that delicate protecting groups (such as DMT or specific base-protecting moieties) remain intact during the conversion to reactive phosphoramidite monomers [1].

Production of Phospholipid and Phosphoinositide Analogs

The reagent is highly effective for the synthesis of complex lipid probes (e.g., PIP2 and PIP3 analogs). Its ability to achieve 80–95% yields on sterically hindered 1,2-diacyl-sn-glycerols makes it indispensable for manufacturing high-value biochemical tools and pro-drug delivery systems [2].

In Situ Phosphitylation Workflows

Because the diamidite reagent generates soluble diisopropylamine rather than precipitating amine hydrochloride salts, it is perfectly suited for one-pot or in situ phosphitylation workflows. This allows for direct coupling in automated synthesizers without the need for intermediate filtration, significantly streamlining process scale-up [3].

References

- [1] Efthymiou, T. C., & Krishnamurthy, R. (2015). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current Protocols in Nucleic Acid Chemistry, 60(1), 2-19.

- [2] Gu, Q.-M., & Prestwich, G. D. (1996). Synthesis of Phosphotriester Analogues of the Phosphoinositides PtdIns(4,5)P2 and PtdIns(3,4,5)P3. The Journal of Organic Chemistry, 61(24), 8642-8647.

- [3] Patent WO2006064039A1. (2006). Synthesis of phosphitylated compounds using a quaternary heterocyclic activator. World Intellectual Property Organization.

XLogP3

GHS Hazard Statements

H226 (98.79%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (96.97%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (98.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (96.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (96.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard